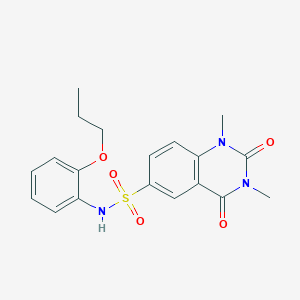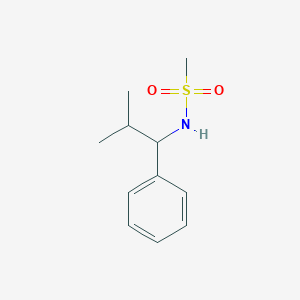![molecular formula C17H14ClN5O2S B4503648 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4503648.png)
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Overview
Description
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a nitrogen-containing heterocyclic compound. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. The presence of multiple functional groups, such as the pyridazinone and thiadiazole rings, makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves several stepsThe thiadiazole ring is then synthesized and coupled with the pyridazinone derivative under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds .
Scientific Research Applications
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological targets.
Medicine: Potential pharmaceutical applications include its use as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitrogen-containing heterocycles, such as:
- 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide analogs with different substituents on the chlorophenyl or thiadiazole rings.
- Compounds with similar core structures but different functional groups, such as pyridazinone derivatives with various substituents .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O2S/c18-12-5-3-10(4-6-12)13-7-8-15(25)23(22-13)9-14(24)19-17-21-20-16(26-17)11-1-2-11/h3-8,11H,1-2,9H2,(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAJBFKDSUKQIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)ethyl]-3-phenylurea](/img/structure/B4503565.png)
![morpholin-4-yl[2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-yl]methanone](/img/structure/B4503574.png)
![N-[4-(acetylamino)phenyl]-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide](/img/structure/B4503585.png)
![3'-allyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B4503591.png)

![N-(4-methoxyphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B4503599.png)

![TRANS-4-[({[6-OXO-3-(2-THIENYL)PYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID](/img/structure/B4503622.png)
![N-(3-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B4503638.png)
![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(pyridin-4-yl)acetamide](/img/structure/B4503640.png)
![N-[3-(aminocarbonyl)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4503656.png)
![3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B4503678.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methyl-4-piperidinecarboxamide](/img/structure/B4503685.png)

